molecular formula C14H8Cl4INO2 B5110882 N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No. B5110882
M. Wt: 490.9 g/mol
InChI Key: YZHRHCUTEBTHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. CI-994 belongs to the family of histone deacetylase (HDAC) inhibitors, which have shown promise in the treatment of various cancers. In

Mechanism of Action

N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression. Specifically, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to increase the expression of genes involved in cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to induce cell cycle arrest, apoptosis, and differentiation. N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have anti-inflammatory effects and to inhibit the growth of malaria parasites.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is that it has been extensively studied and has shown promise in the treatment of various diseases. However, one limitation of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is that it is not very soluble in water, which can make it difficult to work with in lab experiments. In addition, the mechanism of action of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide. One area of research is the development of more soluble forms of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide that can be more easily used in lab experiments. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide. Finally, there is ongoing research into the use of HDAC inhibitors like N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide in combination with other therapies such as radiation therapy and chemotherapy.

Synthesis Methods

The synthesis of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide involves a multi-step process that starts with the reaction of 2,4,5-trichlorophenol with chloroacetyl chloride to form 2-chloro-4-(chloroacetyl)phenol. This intermediate is then reacted with iodobenzene in the presence of a palladium catalyst to form the key intermediate, N-(2-chloro-4-iodophenyl)-2-chloroacetamide. Finally, this intermediate is reacted with sodium hydroxide and 2,4,5-trichlorophenoxyacetic acid to form the desired product, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors like N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition to its potential use in cancer treatment, N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has also been studied for its potential use in the treatment of other diseases such as malaria and sickle cell anemia.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4INO2/c15-8-4-11(18)13(5-9(8)16)22-6-14(21)20-12-2-1-7(19)3-10(12)17/h1-5H,6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHRHCUTEBTHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide

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